molecular formula C20H20FN3 B216124 2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

Numéro de catalogue B216124
Poids moléculaire: 321.4 g/mol
Clé InChI: QLWQYQSKIFKLDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, also known as FPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPQ is a quinazoline derivative that has been synthesized through various methods, with each method producing different yields and purity levels.

Mécanisme D'action

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline's mechanism of action involves its ability to selectively bind to the α7 nAChR and Nav1.7. The α7 nAChR is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. This compound acts as a competitive antagonist for this receptor, meaning it binds to the receptor and prevents the binding of its endogenous ligands, such as acetylcholine. This results in the inhibition of the receptor's activity and the downstream effects it mediates. Nav1.7 is a voltage-gated sodium channel that is involved in pain sensation. This compound inhibits the activity of this channel by binding to its intracellular domain and preventing its activation. This results in the inhibition of pain sensation.
Biochemical and Physiological Effects
This compound's selective binding to the α7 nAChR and Nav1.7 results in biochemical and physiological effects. Inhibition of the α7 nAChR results in the inhibition of cognitive processes such as learning and memory. Inhibition of Nav1.7 results in the inhibition of pain sensation. This compound has also been shown to have anxiolytic effects in animal models, meaning it reduces anxiety-like behavior.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline's selective binding to the α7 nAChR and Nav1.7 makes it a useful tool for studying the roles of these receptors in various biological processes. However, this compound's low solubility in water and its potential for non-specific binding to other receptors can make it challenging to work with. Additionally, this compound's high cost and limited availability can make it difficult to obtain for lab experiments.

Orientations Futures

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline's potential applications in scientific research make it an area of active investigation. Future research directions for this compound include the development of more efficient and cost-effective synthesis methods, the exploration of its potential for the development of new treatments for neurological disorders and chronic pain, and the investigation of its effects on other receptors and biological processes.

Méthodes De Synthèse

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline has been synthesized through various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. Both methods have been used to synthesize this compound with varying yields and purity levels.

Applications De Recherche Scientifique

2-(2-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes and has been implicated in various neurological disorders. This compound has also been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. This compound's ability to selectively target these receptors makes it a promising candidate for the development of new treatments for neurological disorders and chronic pain.

Propriétés

Formule moléculaire

C20H20FN3

Poids moléculaire

321.4 g/mol

Nom IUPAC

2-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

InChI

InChI=1S/C20H20FN3/c1-14-10-12-24(13-11-14)20-16-7-3-5-9-18(16)22-19(23-20)15-6-2-4-8-17(15)21/h2-9,14H,10-13H2,1H3

Clé InChI

QLWQYQSKIFKLDI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

SMILES canonique

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.